1-(4,5-Dichloro-3-methylthiophen-2-yl)ethanone
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Overview
Description
1-(4,5-Dichloro-3-methylthiophen-2-yl)ethanone is a chemical compound belonging to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two chlorine atoms and a methyl group attached to the thiophene ring, along with an ethanone group. Thiophenes are known for their diverse biological activities and are widely studied in medicinal chemistry .
Preparation Methods
The synthesis of 1-(4,5-Dichloro-3-methylthiophen-2-yl)ethanone typically involves the reaction of 3-methylthiophene with chlorinating agents to introduce the chlorine atoms at the 4 and 5 positions. The ethanone group is then introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
1-(4,5-Dichloro-3-methylthiophen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride.
Substitution: . Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-(4,5-Dichloro-3-methylthiophen-2-yl)ethanone has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4,5-Dichloro-3-methylthiophen-2-yl)ethanone involves its interaction with various molecular targets and pathways. The compound’s thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, potentially modulating enzyme activity or receptor binding. The chlorine atoms and ethanone group may also contribute to its reactivity and binding affinity .
Comparison with Similar Compounds
1-(4,5-Dichloro-3-methylthiophen-2-yl)ethanone can be compared with other thiophene derivatives such as:
2-Acetylthiophene: Lacks the chlorine atoms and has different reactivity and biological activity.
4,5-Dichlorothiophene: Lacks the ethanone group and has different applications and properties.
3-Methylthiophene: Lacks both the chlorine atoms and the ethanone group, resulting in different chemical behavior. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H6Cl2OS |
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Molecular Weight |
209.09 g/mol |
IUPAC Name |
1-(4,5-dichloro-3-methylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C7H6Cl2OS/c1-3-5(8)7(9)11-6(3)4(2)10/h1-2H3 |
InChI Key |
DAEHYVBLGULZRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1Cl)Cl)C(=O)C |
Origin of Product |
United States |
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